molecular formula C13H11FN2O B495100 3-fluoro-N-(pyridin-3-ylmethyl)benzamide

3-fluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B495100
M. Wt: 230.24g/mol
InChI Key: UOAGYEZXITWNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-N-(pyridin-3-ylmethyl)benzamide (CAS: 56913-60-1) is a fluorinated benzamide derivative featuring a pyridin-3-ylmethyl group attached to the amide nitrogen. Its molecular formula is C₁₃H₁₁FN₂O, with a molecular weight of 230.24 g/mol . The compound’s structure combines a meta-fluorinated benzoyl moiety with a pyridine-based substituent, a design frequently employed in medicinal chemistry to optimize pharmacokinetic properties and target engagement.

Properties

Molecular Formula

C13H11FN2O

Molecular Weight

230.24g/mol

IUPAC Name

3-fluoro-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C13H11FN2O/c14-12-5-1-4-11(7-12)13(17)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H,16,17)

InChI Key

UOAGYEZXITWNMO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NCC2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of 3-fluoro-N-(pyridin-3-ylmethyl)benzamide, highlighting substituent modifications and their impact on properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Pyridin-3-ylmethyl C₁₃H₁₁FN₂O 230.24 Baseline compound; pyridine moiety enhances solubility and metal coordination
2-(Morpholino)-3-fluoro-N-(quinolin-8-yl)benzamide (3n) Quinolin-8-yl, morpholino C₂₁H₁₉FN₂O₂ 350.39 Extended aromatic system (quinoline); higher molecular weight
3-Fluoro-N-(1,3-thiazol-2-yl)benzamide Thiazol-2-yl C₁₀H₇FN₂OS 222.24 Thiazole substituent; potential for heterocyclic interactions
3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide Pyridin-3-yloxy-methyl, 4-fluoro-phenyl C₁₉H₁₄F₂N₂O₂ 340.33 Dual fluorine atoms; pyridine-ether linkage enhances rigidity
3-Fluoro-N-(2-(trifluoromethyl)phenyl)benzamide (1T2F) 2-(Trifluoromethyl)phenyl C₁₄H₉F₄NO 291.22 Strong electron-withdrawing CF₃ group; influences electronic properties
VU0409106 (3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide) 4-Methylthiazol-2-yl, pyrimidinyloxy C₁₆H₁₂FN₃O₂S 329.35 Dual heterocyclic substituents; designed for mGlu5 receptor modulation

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